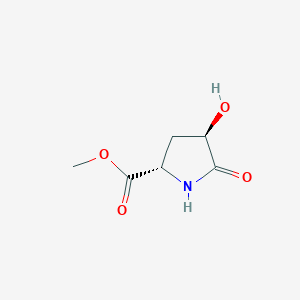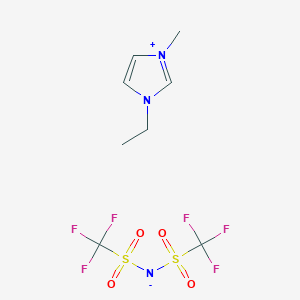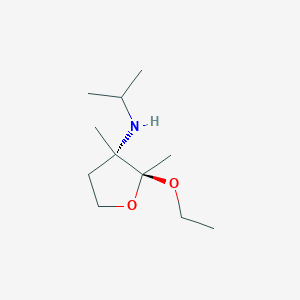
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole: is a heterocyclic organic compound characterized by a pyrrole ring substituted with a formyl group at the 3-position and four methyl groups at the 2, 2, 5, and 5 positions. This compound is notable for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the 3-position, due to the electron-donating effect of the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Reduction: 3-hydroxymethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in coordination chemistry for the development of novel catalysts.
Biology and Medicine:
Biological Probes: Utilized in the design of fluorescent probes for biological imaging and diagnostics.
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the compound’s unique electronic structure allows it to participate in redox reactions, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A nitroxide radical used as a spin probe in electron paramagnetic resonance (EPR) studies.
2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: Another nitroxide radical with applications in spin labeling and imaging.
Uniqueness:
Stability: 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is more stable under various conditions compared to its analogs.
Reactivity: The presence of the formyl group enhances its reactivity, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
170810-86-3 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c1-8(2)5-7(6-11)9(3,4)10-8/h5-6,10H,1-4H3 |
Clé InChI |
RRYCUZQBGRXPAO-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
SMILES canonique |
CC1(C=C(C(N1)(C)C)C=O)C |
Synonymes |
1H-Pyrrole-3-carboxaldehyde, 2,5-dihydro-2,2,5,5-tetramethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


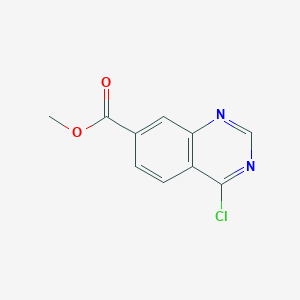
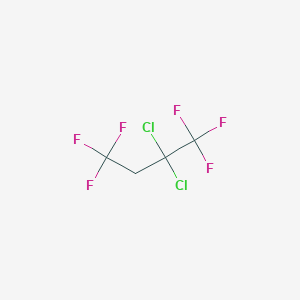
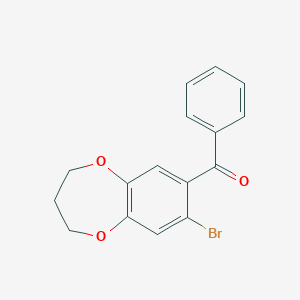
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)
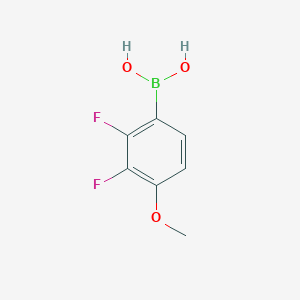
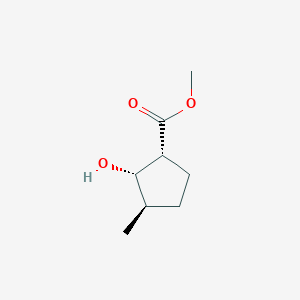
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
![1,3-dimethyl-11-(methylsulfanylmethyl)purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B62610.png)
